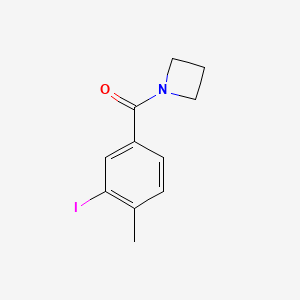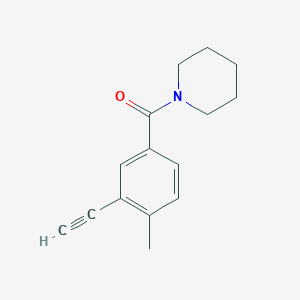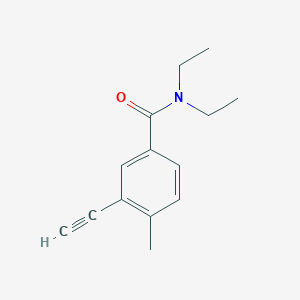
N,N-diethyl-3-ethynyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-ethynyl-4-methylbenzamide is an organic compound known for its unique chemical structure and properties It is a derivative of benzamide, characterized by the presence of ethynyl and methyl groups on the benzene ring, along with diethylamino substitution on the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-ethynyl-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid, which undergoes a series of reactions to introduce the ethynyl group.
Formation of Ethynyl Derivative: The 4-methylbenzoic acid is first converted to 4-methylbenzoyl chloride using thionyl chloride. This intermediate is then reacted with ethynylmagnesium bromide to form 3-ethynyl-4-methylbenzoyl chloride.
Amidation: The final step involves the reaction of 3-ethynyl-4-methylbenzoyl chloride with diethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-3-ethynyl-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3-ethynyl-4-methylbenzoic acid.
Reduction: Formation of N,N-diethyl-3-ethyl-4-methylbenzamide.
Substitution: Formation of nitro or halogenated derivatives of the benzamide.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3-ethynyl-4-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-3-ethynyl-4-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in metabolic pathways.
Comparación Con Compuestos Similares
N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent.
N,N-Diethyl-4-methylbenzamide: Similar structure but lacks the ethynyl group.
This detailed overview provides a comprehensive understanding of N,N-diethyl-3-ethynyl-4-methylbenzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N,N-diethyl-3-ethynyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-5-12-10-13(9-8-11(12)4)14(16)15(6-2)7-3/h1,8-10H,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUHANCPQAQSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
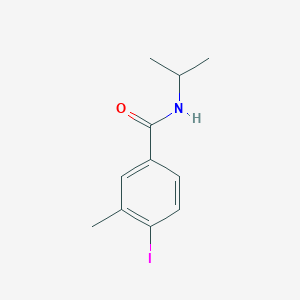
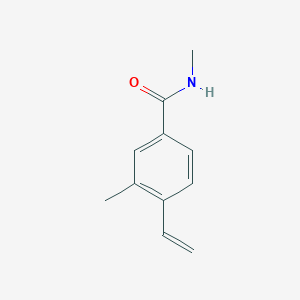
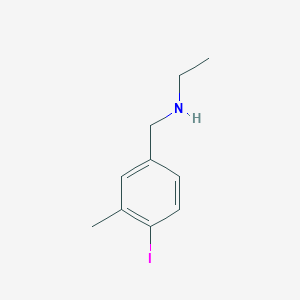
![N-[(4-Iodo-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B8151759.png)
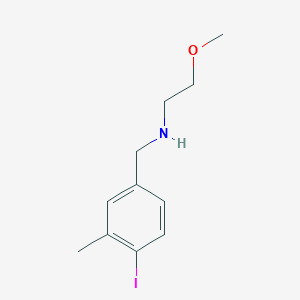
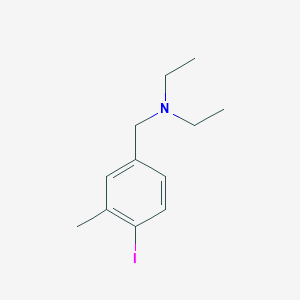

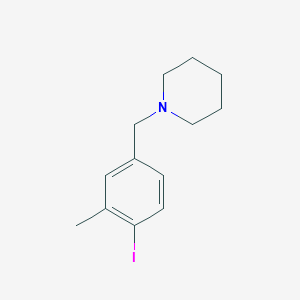
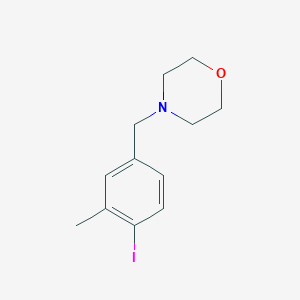
![[(4-Bromo-3-fluorophenyl)methyl]urea](/img/structure/B8151792.png)
![[(4-Bromo-3-methylphenyl)methyl]urea](/img/structure/B8151794.png)
